
2-(3-Bromophenyl)pentan-3-one
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Overview
Description
2-(3-Bromophenyl)pentan-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)pentan-3-one can be achieved through several methods. One common approach involves the bromination of 3-phenylpentan-3-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)pentan-3-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the pentanone chain can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Scientific Research Applications
2-(3-Bromophenyl)pentan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)pentan-3-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)pentan-3-one
- 2-(2-Bromophenyl)pentan-3-one
- 3-Bromopentan-2-one
Uniqueness
2-(3-Bromophenyl)pentan-3-one is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and properties. This positional isomerism can lead to differences in reaction outcomes and applications compared to its similar compounds.
Biological Activity
2-(3-Bromophenyl)pentan-3-one, also known by its CAS number 1518927-51-9, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a bromophenyl group attached to a pentanone backbone. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, potentially affecting cell proliferation and survival.
- Receptor Modulation : It has been suggested that this compound can interact with various receptors, modulating their activity. This interaction may influence signaling pathways critical for cell function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, which is crucial for developing novel cancer therapies.
Anti-inflammatory Effects
There are indications that this compound may also exhibit anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, it could potentially be used in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.
- Cancer Cell Apoptosis Induction : In a controlled laboratory setting, treatment with this compound led to increased rates of apoptosis in specific cancer cell lines. Flow cytometry analysis confirmed these findings, indicating the compound's potential role as an anticancer drug.
- Inflammatory Response Modulation : Research involving animal models showed that administration of this compound reduced markers of inflammation significantly compared to control groups. This suggests its therapeutic potential in inflammatory conditions.
Applications in Research and Industry
The unique properties of this compound make it valuable across several domains:
- Drug Development : Its antimicrobial and anticancer activities position it as a candidate for new drug formulations.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic compounds, facilitating advancements in organic chemistry.
Properties
IUPAC Name |
2-(3-bromophenyl)pentan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKZQJQOAAZMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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